3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
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Overview
Description
3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a quinoline derivative, followed by the introduction of methoxyphenyl and trifluoromethylphenyl groups through electrophilic aromatic substitution reactions. The final steps often involve esterification to introduce the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and esters with comparable functional groups. Examples might include:
- Quinoline-3-carboxylates
- Methoxyphenyl-substituted quinolines
- Trifluoromethylphenyl-substituted esters
Uniqueness
What sets 3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE apart is its combination of functional groups, which can confer unique chemical and biological properties. The presence of both methoxyphenyl and trifluoromethylphenyl groups, along with the quinoline core, makes it a versatile compound with potential for diverse applications.
Properties
Molecular Formula |
C30H30F3NO6 |
---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C30H30F3NO6/c1-5-39-28(36)23-16(3)34-22-15-20(17-10-9-11-18(14-17)38-4)25(29(37)40-6-2)27(35)26(22)24(23)19-12-7-8-13-21(19)30(31,32)33/h7-14,20,24-25,34H,5-6,15H2,1-4H3 |
InChI Key |
CBAIXGULIRHKSO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C(F)(F)F)C4=CC(=CC=C4)OC |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C(F)(F)F)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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